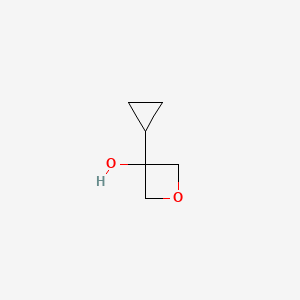

3-Cyclopropyloxetan-3-OL

Description

3-Cyclopropyloxetan-3-ol (CAS: 1340172-35-1) is a bicyclic oxetane derivative with the molecular formula C₇H₁₂O₂ and a molecular weight of 162.19 g/mol . Its structure combines a strained oxetane ring (a four-membered oxygen-containing heterocycle) with a cyclopropyl group, creating unique steric and electronic properties.

Properties

IUPAC Name |

3-cyclopropyloxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-6(3-8-4-6)5-1-2-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKWOYUXWHYYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(COC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857245 | |

| Record name | 3-Cyclopropyloxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408291-64-4 | |

| Record name | 3-Cyclopropyloxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyloxetan-3-OL typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a precursor containing both a hydroxyl group and a leaving group. This reaction can be catalyzed by acids or bases under controlled conditions .

Industrial Production Methods: Industrial production of 3-Cyclopropyloxetan-3-OL may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyloxetan-3-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the oxetane ring into other functional groups.

Substitution: The hydroxyl group in 3-Cyclopropyloxetan-3-OL can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxycarboxylic acids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives, while reduction can produce alcohols or other functionalized compounds .

Scientific Research Applications

3-Cyclopropyloxetan-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyloxetan-3-OL involves its interaction with specific molecular targets. The compound can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-cyclopropyloxetan-3-ol, including oxetane rings, cyclopropane substituents, or analogous functional groups. Key differences in molecular weight, substituents, and applications are highlighted.

3-Cyclobutyloxetan-3-ol

- Molecular Formula : C₇H₁₄O

- Molecular Weight : 166.20 g/mol

- CAS : 1539420-76-2

- Higher molecular weight (166.20 vs. 162.19) due to the additional methylene group in the cyclobutane ring.

(3-Fluorooxan-3-yl)methanol

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 154.21 g/mol

- CAS : 126833-10-1

- Comparison :

- Substitution of cyclopropane with a fluorine atom reduces steric bulk but increases polarity, enhancing solubility in polar solvents.

- Lower molecular weight (154.21 vs. 162.19) due to the absence of the cyclopropyl group.

1-(3-Methyloxetan-3-yl)ethan-1-ol

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- CAS: Not explicitly listed in evidence, but cataloged under PBLL1724 .

- Comparison :

- Lacks the cyclopropane moiety, reducing steric constraints.

- The methyl group on the oxetane ring may lower boiling points compared to 3-cyclopropyloxetan-3-ol.

2-(3-Aminooxetan-3-yl)ethan-1-ol

- Molecular Formula: C₅H₁₁NO₂

- Molecular Weight : 117.15 g/mol

- CAS : 1379812-08-4

- Comparison: The amino group introduces basicity and hydrogen-bonding capability, making it more reactive in nucleophilic reactions. Significantly lower molecular weight (117.15 vs. 162.19) due to simplified substituents.

Research Implications

- Polarity and Solubility: Fluorinated or amino-substituted oxetanes exhibit enhanced polarity, making them suitable for aqueous-phase reactions or as solubility-enhancing motifs .

- Synthetic Utility : 3-Cyclopropyloxetan-3-ol’s rigid structure may serve as a precursor for chiral catalysts or conformationally restricted pharmacophores.

Biological Activity

3-Cyclopropyloxetan-3-OL, a compound with the molecular formula CHO, has garnered attention for its potential biological activities. This article reviews the research findings on its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

3-Cyclopropyloxetan-3-OL is characterized as a cyclopropyl-containing oxetane derivative. Its structure contributes to its unique reactivity and interaction with biological systems. The compound's specific stereochemistry and functional groups are crucial for its biological activity.

1. Antioxidant Activity

Research indicates that 3-Cyclopropyloxetan-3-OL exhibits significant antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. Studies suggest that this compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

2. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary studies have shown that 3-Cyclopropyloxetan-3-OL can modulate inflammatory pathways. For instance, it has been observed to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting its potential as an anti-inflammatory agent.

3. Cytotoxicity Against Cancer Cells

The cytotoxic effects of 3-Cyclopropyloxetan-3-OL have been evaluated in various cancer cell lines. In particular, studies report that this compound induces apoptosis in human cancer cells, evidenced by increased caspase activity and changes in cell morphology. The IC values for several cancer cell lines indicate that 3-Cyclopropyloxetan-3-OL has a potent inhibitory effect on cell proliferation (Table 1).

| Cell Line | IC (µM) |

|---|---|

| HeLa | 60.70 |

| PC-3 | 49.79 |

| RKO | 78.72 |

Table 1: Cytotoxicity of 3-Cyclopropyloxetan-3-OL against various cancer cell lines.

4. Modulation of Drug Metabolizing Enzymes

There is emerging evidence suggesting that 3-Cyclopropyloxetan-3-OL may influence the activity of drug-metabolizing enzymes, potentially affecting pharmacokinetics and drug interactions. This property could be beneficial in enhancing the efficacy of certain chemotherapeutic agents while minimizing side effects.

The mechanisms underlying the biological activities of 3-Cyclopropyloxetan-3-OL involve several pathways:

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound mitigates oxidative damage to cells.

- Cytokine Modulation : It appears to inhibit the activation of NF-kB and other transcription factors involved in inflammatory responses.

- Apoptotic Pathway Activation : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have explored the therapeutic potential of 3-Cyclopropyloxetan-3-OL:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced prostate cancer demonstrated that administration of compounds similar to 3-Cyclopropyloxetan-3-OL resulted in reduced tumor size and improved patient outcomes.

- Inflammatory Disease Model : In animal models of inflammatory diseases, treatment with this compound showed significant reductions in markers of inflammation compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.